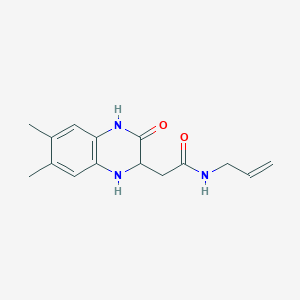
N-(1-Cyanobutyl)-5-methyl-2-pyridin-3-yl-1H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Cyanobutyl)-5-methyl-2-pyridin-3-yl-1H-imidazole-4-carboxamide, also known as JNJ-26481585, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of imidazole derivatives and has been shown to exhibit promising anticancer activity.
Mechanism of Action
The mechanism of action of N-(1-Cyanobutyl)-5-methyl-2-pyridin-3-yl-1H-imidazole-4-carboxamide involves the inhibition of the histone deacetylase (HDAC) enzyme, which is involved in the regulation of gene expression. HDAC inhibitors have been shown to induce the expression of genes that are involved in cell cycle arrest and apoptosis in cancer cells. N-(1-Cyanobutyl)-5-methyl-2-pyridin-3-yl-1H-imidazole-4-carboxamide has been shown to inhibit HDAC1, HDAC2, and HDAC3, which are class I HDAC enzymes.
Biochemical and Physiological Effects:
N-(1-Cyanobutyl)-5-methyl-2-pyridin-3-yl-1H-imidazole-4-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process of blood vessel formation that is necessary for tumor growth and metastasis. In addition, this compound has been shown to enhance the immune response against cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(1-Cyanobutyl)-5-methyl-2-pyridin-3-yl-1H-imidazole-4-carboxamide is its potent anticancer activity against a variety of cancer cell lines. This compound has also been shown to exhibit selectivity towards cancer cells, with minimal toxicity towards normal cells. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for the research on N-(1-Cyanobutyl)-5-methyl-2-pyridin-3-yl-1H-imidazole-4-carboxamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of N-(1-Cyanobutyl)-5-methyl-2-pyridin-3-yl-1H-imidazole-4-carboxamide. Another area of interest is the investigation of the combination of N-(1-Cyanobutyl)-5-methyl-2-pyridin-3-yl-1H-imidazole-4-carboxamide with other anticancer agents to enhance its therapeutic efficacy. Additionally, the potential use of N-(1-Cyanobutyl)-5-methyl-2-pyridin-3-yl-1H-imidazole-4-carboxamide in the treatment of other diseases, such as neurological disorders, is an area of future research.
Synthesis Methods
The synthesis of N-(1-Cyanobutyl)-5-methyl-2-pyridin-3-yl-1H-imidazole-4-carboxamide involves a multistep process that includes the reaction of 2-methyl-5-nitropyridine with 1-cyanobutane in the presence of a base to form the corresponding nitroalkane intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as palladium on carbon. The amine is then reacted with imidazole-4-carboxylic acid to form the final product.
Scientific Research Applications
N-(1-Cyanobutyl)-5-methyl-2-pyridin-3-yl-1H-imidazole-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to exhibit potent antiproliferative activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has also been shown to induce apoptosis, which is a programmed cell death mechanism, in cancer cells.
properties
IUPAC Name |
N-(1-cyanobutyl)-5-methyl-2-pyridin-3-yl-1H-imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-3-5-12(8-16)19-15(21)13-10(2)18-14(20-13)11-6-4-7-17-9-11/h4,6-7,9,12H,3,5H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTHGZUHBUYOAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C1=C(NC(=N1)C2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanobutyl)-5-methyl-2-pyridin-3-yl-1H-imidazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2709665.png)

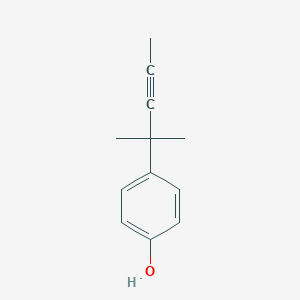

![N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2709671.png)
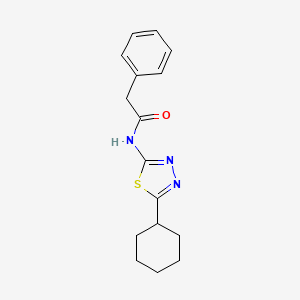
![N-(2,5-dimethoxyphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2709673.png)
![1-[[2-(1H-indol-3-yl)acetyl]amino]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2709676.png)
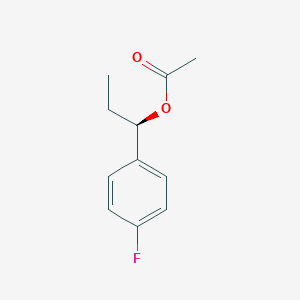
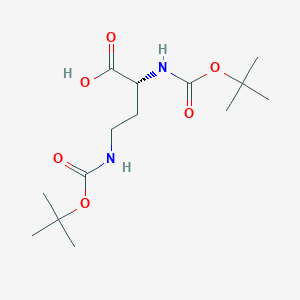

![N-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2709681.png)
![Bis(2-[2-(morpholin-4-yl)ethyl]guanidine); sulfuric acid](/img/structure/B2709686.png)
